5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole
Description
5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a structurally complex indole derivative characterized by:
- Benzyloxy group at position 5: Enhances lipophilicity and may influence receptor binding .
- 2-Oxoethyl chain at N1: Provides a flexible linker for the thiomorpholine moiety.
- 4-Thiomorpholinyl group: A sulfur-containing heterocycle known to modulate pharmacokinetic properties, such as metabolic stability and solubility .
This compound’s synthesis likely involves multi-step reactions, including benzyloxy substitution on indole, followed by alkylation with a ketone-functionalized thiomorpholine precursor.
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(22-10-12-26-13-11-22)15-23-9-8-18-14-19(6-7-20(18)23)25-16-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMMKSAZZUUGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the indole ring.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction involving a thiomorpholine derivative and an appropriate leaving group on the indole core.
Final Assembly: The final step involves the coupling of the indole core with the thiomorpholine ring and the benzyloxy group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and thiomorpholine groups can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Variations
The table below compares key structural features and functional groups of 5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole with related compounds:
Key Observations:
- Substituent Position : The target compound’s benzyloxy group at C5 is shared with 5-(benzyloxy)-1H-indole-2-carboxylic acid , but the latter’s carboxylic acid group at C2 confers distinct polarity and reactivity.
- Lipophilicity : The trifluoromethyl group in 1-benzyl-5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole increases lipophilicity, whereas the target compound’s thiomorpholinyl group may balance solubility and membrane permeability.
Physicochemical Properties
- Solubility: The thiomorpholinyl group’s sulfur atom may improve aqueous solubility compared to non-sulfur heterocycles (e.g., morpholine) .
Biological Activity
5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a benzyloxy group and a thiomorpholine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(5-phenylmethoxyindol-1-yl)-1-thiomorpholin-4-ylethanone |
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.48 g/mol |
| InChI Key | InChI=1S/C21H22N2O2S/c24-21(22-10-12-26-13-11-22)15-23-9... |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that compounds with indole structures often possess antimicrobial properties. The specific compound has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could effectively induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with tumor growth.
The biological activity of this compound is believed to be mediated through:
- Target Interaction : The indole core interacts with various enzymes and receptors, potentially inhibiting their activity.
- Enhanced Binding Affinity : The presence of the benzyloxy and thiomorpholine groups may enhance the compound's binding affinity to biological targets, leading to increased efficacy.
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Anticancer Study : A study conducted on human lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
- Antimicrobial Evaluation : In a comprehensive evaluation against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.
- Cellular Mechanism Study : Research indicated that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound | Activity | IC50/ MIC Values |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50 ~15 µM; MIC ~8 µg/mL |
| 5-(benzyloxy)-2-hydroxybenzoic acid | Antimicrobial | MIC ~32 µg/mL |
| 2-(benzyloxy)-4,5-dimethoxybenzaldehyde | Moderate Anticancer | IC50 ~25 µM |
Q & A
What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves coupling the indole core with a 4-thiomorpholinyl ethyl ketone moiety. Key steps include:
- Benzoylation: Use benzyl chloride or benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
- Coupling: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the indole and thiomorpholinyl fragments. Solvents like DMF or toluene are preferred for solubility .
- Optimization: Reaction yields improve with strict temperature control (0–5°C for exothermic steps, reflux for 12–24 hours for coupling) and inert atmospheres to prevent oxidation .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), reflux (final) | Prevents side reactions |
| Solvent | DCM (benzoylation), DMF (coupling) | Enhances reagent solubility |
| Reaction Time | 12–24 hours (coupling) | Ensures completion |
Which analytical techniques are most effective for characterizing purity and structure?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with a water-acetonitrile gradient (60:40 to 90:10) to resolve impurities. Retention time consistency confirms purity .
- TLC: Monitor reactions using silica plates with ethyl acetate/hexane (3:7); Rf ≈ 0.5 indicates product .
- Structural Confirmation:
- 1H/13C NMR: Key signals include the indole NH (δ 10.2–11.0 ppm) and thiomorpholinyl protons (δ 2.6–3.8 ppm) .
- HRMS: Confirm molecular ion [M+H]+ at m/z ≈ 395.15 (calculated) .
How do structural modifications at the indole core influence biological activity?
Level: Advanced (Structure-Activity Relationship)
Methodological Answer:
Modifications at the indole C5 or N1 positions significantly alter bioactivity:
Experimental Design:
- Synthesize analogs with halogens (Cl, Br) or methyl groups at C5.
- Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values to establish SAR .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced (Data Analysis)
Methodological Answer:
Contradictions often arise from variations in assay conditions or cell lines. Mitigation strategies include:
- Standardized Protocols: Use the same cell passage number, serum concentration, and incubation time (e.g., 48 hours for cytotoxicity) .
- Control Experiments: Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .
- Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify outliers .
What in vitro models are appropriate for initial pharmacological evaluation?
Level: Basic (Biological Screening)
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
- Antiproliferative Activity: Use adherent cancer cell lines (e.g., A549, HepG2) in 96-well plates with 10 µM compound concentration .
- Cytotoxicity Controls: Include non-cancerous cells (e.g., HEK293) to assess selectivity .
How can computational methods predict target interactions?
Level: Advanced (Mechanistic Studies)
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The thiomorpholinyl group shows strong binding to the hinge region (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
What are common by-products during synthesis, and how can they be minimized?
Level: Advanced (Synthesis Optimization)
Methodological Answer:
- By-Products:
- Purification:
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) .
- Recrystallization: Ethanol/water (7:3) yields crystals with >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
